2-Bromo-5-octylthiophene

Overview

Description

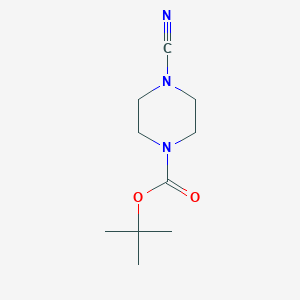

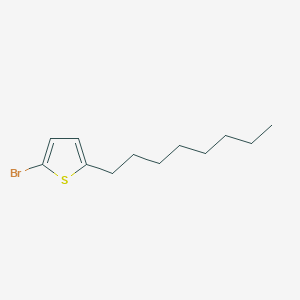

“2-Bromo-5-octylthiophene” is an organic compound with the molecular formula C12H19BrS and a molecular weight of 275.25 . It is a liquid at room temperature .

Molecular Structure Analysis

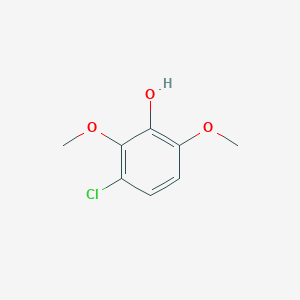

The molecular structure of “this compound” consists of a thiophene ring substituted with a bromine atom at the 2-position and an octyl group at the 5-position .

Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow to orange clear liquid . It has a melting point of 5°C , a boiling point of 112°C/0.2mmHg , and a flash point of 140°C . The refractive index is 1.52 .

Scientific Research Applications

Synthesis and Polymerization

- Polymer Synthesis : 2-Bromo-5-octylthiophene is utilized in the synthesis of regioregular polymers like poly(3-octylthiophene), showing high regioregularity and yielding conjugated polymers with significant electroactive properties (Lère-Porte, Moreau, & Torreilles, 2001).

- Conjugated Main-Chain Polymers : Its derivatives are essential for creating conjugated main-chain polymers with applications in photovoltaic devices, contributing to broad absorption spectra and efficient power conversion (Lee et al., 2010).

- Copolymers Synthesis : It is used in the creation of block copolymers, particularly in donor–acceptor–donor triblock copolymers, highlighting its versatility in polymer chemistry (Woody et al., 2011).

Electronic and Optical Applications

- Electron-Transport Materials : 2-Bromo derivatives play a role in synthesizing electron-transport materials, crucial for organic field-effect transistors, demonstrating the compound's significance in electronic applications (Zhang et al., 2013).

- Oligo(alkylthiophenes) Synthesis : This compound is pivotal in synthesizing oligo(alkylthiophenes), which have applications in electronic and optical devices due to their unique properties (Hassan et al., 2003).

Chemical Properties and Reactions

- Polymerization Mechanism : Studies on the mechanism of Grignard metathesis polymerization using 2,5-dibromo-3-butylthiophene derivatives provide insights into the selectivity and efficiency of polymerization processes relevant to this compound (Bahri‐Laleh et al., 2014).

Novel Synthesis Methods

- C-C Coupling and SNH Reactions : Research demonstrates its use in palladium-catalyzed C-C coupling and nucleophilic aromatic substitution reactions, indicating its versatility in organic synthesis (Verbitskiy et al., 2013).

Safety and Hazards

“2-Bromo-5-octylthiophene” is classified under the GHS07 hazard class . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Mechanism of Action

- While specific targets for 2-Bromo-5-octylthiophene are not extensively documented, preliminary research suggests that it may function as an inhibitor of certain enzymes, including topoisomerase I and DNA gyrase . Additionally, it might restrict the activity of transcription factors such as NF-κB .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

2-bromo-5-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLMRHXOAXBGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572803 | |

| Record name | 2-Bromo-5-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172514-63-5 | |

| Record name | 2-Bromo-5-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)

![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)

![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)

![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)